molecular formula C18H15Cl4N3O4 B1677123 Miconazole nitrate CAS No. 22832-87-7

Miconazole nitrate

Cat. No. B1677123
CAS RN: 22832-87-7
M. Wt: 479.1 g/mol
InChI Key: MCCACAIVAXEFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Miconazole Nitrate is an antifungal synthetic derivative of imidazole and is used in the treatment of candidal skin infections . It selectively affects the integrity of fungal cell membranes, which are high in ergosterol content and different in composition from mammalian cells membranes .


Synthesis Analysis

The synthesis of Miconazole Nitrate involves the reaction of 2,4-dichlorobenzyl chloride, imidazole, and 2,4-dichloro-β-[(2,4-dichlorobenzyl)oxy]phenethyl in the presence of 1-methyl-3-benzyl imidazole phosphofluoric acid ionic liquid . The reaction is carried out at 50°C for 6 hours. After the reaction, the pH value of the reaction solution is adjusted to 1 with 30% aqueous nitric acid, leading to stratification .


Molecular Structure Analysis

The molecular formula of Miconazole Nitrate is C18H15Cl4N3O4 . The InChI representation is InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12 (16 (21)7-13)10-25-18 (9-24-6-5-23-11-24)15-4-3-14 (20)8-17 (15)22;2-1 (3)4/h1-8,11,18H,9-10H2; (H,2,3,4) .


Chemical Reactions Analysis

Miconazole Nitrate exhibits fungicidal activity in vitro against species of the genus Candida . The pharmacologic mode of action is unknown . Following intravaginal administration of miconazole nitrate, small amounts are absorbed .


Physical And Chemical Properties Analysis

The molecular weight of Miconazole Nitrate is 479.1 g/mol . It is a white solid with a melting point of 179 183°C .

Scientific Research Applications

Multifaceted Effects on Skin Disorders

Miconazole nitrate's primary action involves inhibiting the enzyme 14α-demethylase, crucial for ergosterol biosynthesis in fungal cell membranes, leading to the accumulation of toxic methylated sterols. Additionally, it affects the synthesis of triglycerides and phospholipids. Beyond its antifungal properties, Miconazole nitrate exhibits other mechanisms that contribute to its therapeutic efficacy. It alters oxidative and peroxidative enzyme activities, resulting in an intracellular buildup of hydrogen peroxide, which can lead to cell necrosis. Moreover, it stimulates farnesol synthesis in Candida species, preventing yeast-to-mycelium transformation. Miconazole nitrate's effect on ergosterol biosynthesis is primarily fungistatic, but it may also exert fungicidal effects against various fungal species due to its impact on hydrogen peroxide accumulation. Remarkably, it also shows activity against Gram-positive bacteria, aids in skin barrier function repair, and helps mitigate inflammatory cell reactions, such as those observed in acne. This evidence points to Miconazole nitrate's broad spectrum of action, affecting both pathogenic fungi and skin physiology (Quatresooz et al., 2008).

Comparison with Other Antifungals

Although Miconazole nitrate is primarily known for its antifungal activity, research comparing it with other antifungal agents like Econazole and Terconazole reveals its distinct pharmacological profile. For example, while Econazole shares structural similarities with Miconazole, it has been administered both topically and systemically across various studies, demonstrating effectiveness in treating dermatomycoses and vaginal candidosis. However, controlled trials comparing these agents directly in these conditions are limited, indicating a need for further research to clarify their relative clinical utilities (Heel et al., 2012). Terconazole, with a triazole structure developed to enhance antifungal activity, has been studied in the treatment of vulvovaginal candidiasis, showing rapid symptomatic relief and high efficacy with low relapse rates in clinical studies (Weisberg, 1989).

Drug Interactions and Metabolism

Miconazole nitrate's interactions with drugs metabolized by human cytochromes P450 highlight the importance of understanding its pharmacokinetics, particularly when used in combination with other medications. It has shown potent inhibitory effects on cytochrome P450 3A4 and 3A5 activities in vitro, which could have significant clinical implications for drug interactions (Niwa et al., 2015).

Safety And Hazards

Miconazole Nitrate should be handled with care to avoid dust formation. Breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

Miconazole Nitrate has been widely used to treat various fungal infections. Recent research has focused on improving its delivery and efficacy. For instance, miconazole-loaded microemulsions have been developed and assessed for topical skin delivery . This signifies its potential suitability as a carrier for effectively administering miconazole through topical administration .

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCACAIVAXEFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22916-47-8 (Parent)
Record name Miconazole nitrate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50996767
Record name (+/-)-Miconazole nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Miconazole nitrate

CAS RN

22832-87-7
Record name Miconazole nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22832-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miconazole nitrate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miconazole nitrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757119
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Miconazole nitrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Miconazole nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Miconazole nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MICONAZOLE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4H1CYW1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miconazole nitrate
Reactant of Route 2
Reactant of Route 2
Miconazole nitrate
Reactant of Route 3
Reactant of Route 3
Miconazole nitrate
Reactant of Route 4
Reactant of Route 4
Miconazole nitrate
Reactant of Route 5
Reactant of Route 5
Miconazole nitrate
Reactant of Route 6
Reactant of Route 6
Miconazole nitrate

Citations

For This Compound
6,860
Citations
AA Al‐Badr - Profiles of Drug Substances, Excipients and Related …, 2005 - Elsevier
… miconazole nitrate. Miconazole base is a white or almost white powder. Miconazole is an imidazole antifungal agent used as miconazole base or miconazole nitrate … Miconazole nitrate …
Number of citations: 14 www.sciencedirect.com
S Shadomy, L Paxton, A Espinel-Ingroff… - Journal of …, 1977 - academic.oup.com
The in vitro activities of miconazole and miconazole nitrate against a variety of pathogenic and saprophytic fungi were studied using an agar dilution procedure. Histoplasma …
Number of citations: 53 academic.oup.com
A Sadique, SH Khalid, S Asghar… - Latin American Journal of …, 2018 - researchgate.net
… The aim of this study was to prepare a miconazole nitrate … The solubility of miconazole nitrate was determined in oils, surfactants … carrier system for topical delivery of miconazole nitrate. …
Number of citations: 11 www.researchgate.net
MR Bhalekar, V Pokharkar, A Madgulkar, N Patil… - Aaps Pharmscitech, 2009 - Springer
… miconazole nitrate (MN) loaded solid lipid nanoparticles (MN-SLN) effective for topical delivery of miconazole nitrate. … The penetration of miconazole nitrate from the gel formulated using …
Number of citations: 282 link.springer.com
J Pandit, M Garg, NK Jain - Journal of Liposome Research, 2014 - Taylor & Francis
… Miconazole nitrate loaded ultraflexible liposomes have been … conventional liposomes containing miconazole nitrate. Various … liposomal formulations of miconazole nitrate suggests that …
Number of citations: 75 www.tandfonline.com
R Agarwal, OP Katare - Pharm Tech, 2002 - alfresco-static-files.s3.amazonaws …
… Miconazole nitrate is a widely used antifungal agent, but its use in topical formulations is not efficacious because deepseated fungal infections are difficult to treat with conventional …
S Shadomy, L Paxton - Parasites, Fungi, and Viruses, 1976 - Springer
The in vitro activity of miconazole and miconazole nitrate against a variety of pathogenic and saprophytic fungi was studied using an agar dilution procedure. 28 dimorphic pathogens …
Number of citations: 13 link.springer.com
B Parashar, A Kabra, A Chandel - Int J Pharm Res Rev, 2013 - researchgate.net
… All the peaks observed in the FT-IR of miconazole nitrate were appeared unchanged when used with or in combination with the polymer (carbopol 940). The above interpretational data …
Number of citations: 37 www.researchgate.net
NA Nafee, FA Ismail, NA Boraie, LM Mortada - International journal of …, 2003 - Elsevier
Mucoadhesive patches containing 10mg miconazole nitrate were evaluated. The patches were prepared with ionic polymers, sodium carboxymethyl cellulose (SCMC) and chitosan, or …
Number of citations: 336 www.sciencedirect.com
M Qushawy, A Nasr, M Abd-Alhaseeb, S Swidan - Pharmaceutics, 2018 - mdpi.com
… Miconazole nitrate (MIC) is an antifungal drug used for … Hence, the objective of this study was to prepare miconazole nitrate … Therefore, miconazole nitrate in the form of Transfersomes …
Number of citations: 134 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.